molecular formula C17H22N4O B2653770 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine CAS No. 478260-74-1

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine

Cat. No.: B2653770
CAS No.: 478260-74-1
M. Wt: 298.39
InChI Key: WNUWUYIZADTROQ-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a morpholino group, a methyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable triazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholino)-3-(4-methylphenyl)quinoline
  • 5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-thiadiazine

Uniqueness

5-(2,6-Dimethylmorpholino)-6-methyl-3-(4-methylphenyl)-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-11-5-7-15(8-6-11)16-18-17(14(4)19-20-16)21-9-12(2)22-13(3)10-21/h5-8,12-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWUYIZADTROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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